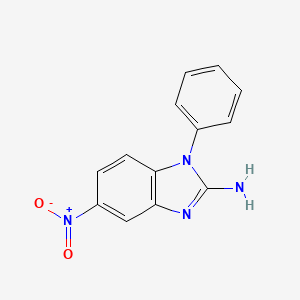

5-Nitro-1-phenyl-1H-benzimidazol-2-amine

Description

5-Nitro-1-phenyl-1H-benzimidazol-2-amine (CAS: 832102-56-4; molecular formula: C₁₃H₁₀N₄O₂) is a benzimidazole derivative featuring a nitro group (-NO₂) at the 5-position and a phenyl substituent at the 1-position of the benzimidazole core . The nitro group enhances electron-deficient character, influencing reactivity and intermolecular interactions, while the phenyl substituent may modulate lipophilicity and steric effects. This compound’s synthesis typically involves nucleophilic substitution or condensation reactions, as seen in analogous benzimidazole derivatives .

Properties

CAS No. |

832102-56-4 |

|---|---|

Molecular Formula |

C13H10N4O2 |

Molecular Weight |

254.24 g/mol |

IUPAC Name |

5-nitro-1-phenylbenzimidazol-2-amine |

InChI |

InChI=1S/C13H10N4O2/c14-13-15-11-8-10(17(18)19)6-7-12(11)16(13)9-4-2-1-3-5-9/h1-8H,(H2,14,15) |

InChI Key |

DASVYRORIVFNNR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)[N+](=O)[O-])N=C2N |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of 4-Nitro-1,2-Phenylenediamine with Aromatic Aldehydes

Reaction Design and Mechanism

The most direct route involves cyclocondensation of 4-nitro-1,2-phenylenediamine with aromatic aldehydes under oxidative conditions. This method, detailed in, leverages the nitro group’s pre-installation to streamline regioselectivity. The process begins with Schiff base formation between the diamine’s primary amine and the aldehyde, followed by cyclization using sodium metabisulfite (Na₂S₂O₅) as an oxidant. The nitro group at position 4 of the diamine relocates to position 5 in the benzimidazole product due to ring reorganization during cyclization.

Example Protocol:

- Schiff Base Formation : 4-Nitro-1,2-phenylenediamine (0.004 mol) reacts with benzaldehyde (1.01 equiv) in dimethoxyethane (DME) at 0°C for 2 hours.

- Cyclization : Addition of Na₂S₂O₅ and reflux for 48 hours induces cyclization.

- Workup : Precipitation in ice-cold water yields 2-phenyl-5-nitro-1H-benzimidazole , which is recrystallized from methanol.

Yields and Characterization

Directed C–H Nitration of Pre-Formed Benzimidazole Cores

Nitration Using 5-Methyl-1,3-Dinitro-1H-Pyrazole

A breakthrough in regioselective nitration, reported in, employs 5-methyl-1,3-dinitro-1H-pyrazole as a nitronium ion source. This reagent enables mild, scalable nitration of pre-formed 1-phenyl-1H-benzimidazol-2-amine, directing the nitro group to position 5 via electronic effects.

Protocol:

- Substrate Preparation : 1-Phenyl-1H-benzimidazol-2-amine is synthesized via BF₃·OEt₂-catalyzed cyclization of o-phenylenediamine with benzaldehyde.

- Nitration : The substrate (1.0 mmol) reacts with 5-methyl-1,3-dinitro-1H-pyrazole (1.2 equiv) in MeCN at 80°C for 6 hours.

- Purification : Column chromatography (ethyl acetate/hexane, 3:7) isolates the product.

BF₃·OEt₂-Catalyzed Cyclization and Functionalization

One-Pot Synthesis

A solvent-free approach from utilizes BF₃·OEt₂ to catalyze both cyclization and subsequent Schiff base formation. This method is ideal for generating analogs with diverse substituents.

Procedure:

- Cyclization : o-Phenylenediamine reacts with anthranilic acid in the presence of BF₃·OEt₂ (0.5 mmol) to form 2-(2-aminophenyl)benzimidazole.

- Schiff Base Formation : Treatment with aromatic aldehydes yields benzylidene derivatives.

- Nitration : Post-functionalization nitration introduces the nitro group at position 5.

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-1-phenyl-1H-benzimidazol-2-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Tin(II) chloride, iron powder, acidic conditions.

Substitution: Nitric acid, sulfuric acid, halogens.

Major Products Formed:

Reduction: 5-Amino-1-phenyl-1H-benzimidazol-2-amine.

Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.

Scientific Research Applications

While comprehensive data tables and case studies for "5-Nitro-1-phenyl-1H-benzimidazol-2-amine" are not available within the provided search results, the following information can be gathered regarding its applications and related compounds:

Scientific Research Applications

Benzimidazole derivatives, including those with nitro groups, have a wide range of applications in medicinal chemistry and drug development . These compounds exhibit various pharmacological activities, such as antimicrobial, anti-inflammatory, anti-cancer, and anti-parasitic effects .

Anticancer Agent Potential:

- General Benzimidazole Derivatives Benzimidazole derivatives are under investigation as anticancer agents due to their ability to interact with DNA and inhibit cell proliferation .

- Specific Examples

- One study highlights a compound, 5l (an imidazo[1,5-a]pyridine-benzimidazole hybrid), which demonstrated significant cytotoxic activity against 60 human cancer cell lines, without harming normal human embryonic kidney cells . This compound binds to the colchicine binding site of tubulin, disrupting tubulin polymerization, leading to ROS production and mitochondrial-dependent cell death in MCF-7 breast cancer cells. It also inhibits the p13/AKT pathway, which retards breast tumor growth .

- Another benzimidazole derivative, N-(2-phenyl-1H-benzo[d]imidazole-6-yl)quinolin-4-amine, targets the c-Met tyrosine kinase, which is relevant in cancer therapy .

- Protein Misfolding Reduction Certain benzothiazoleamine derivatives have the ability to reduce protein misfolding, which is associated with diseases such as Alzheimer’s, Parkinson’s, and Huntington’s disease . One such compound is 5-nitro-1,2-benzothiazol-3-amine (5-NBA), which is being explored for its antioligomer activity .

Anti-inflammatory Activity:

- Various benzimidazole derivatives have demonstrated anti-inflammatory effects . For instance, compounds 138–143 exhibited notable anti-inflammatory effects compared to standard diclofenac . Similarly, compound 152 showed a promising anti-inflammatory effect compared to standard indomethacin .

Antiparasitic Applications:

- Certain alkyl [5- [amino (phenyl) methyl] -lH-benzimidazol-2-yl] carbamates are useful in treating helminth infections . These compounds have shown activity against both adult and immature filarial worms in mammals . They can be administered through various methods, including oral and parenteral routes .

Mechanism of Action

The mechanism of action of 5-Nitro-1-phenyl-1H-benzimidazol-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to the inhibition of essential enzymes and the induction of oxidative stress. This can result in the disruption of cellular processes and ultimately cell death .

Molecular Targets and Pathways:

Enzymes: The compound can inhibit enzymes involved in DNA replication and repair, leading to the accumulation of DNA damage and cell death.

Oxidative Stress: The reduction of the nitro group can generate reactive oxygen species (ROS), which can cause oxidative damage to cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzimidazole derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of 5-nitro-1-phenyl-1H-benzimidazol-2-amine with structurally related compounds:

Structural Analogues

Physicochemical Properties

- Nitro Position Isomerism : 5-nitro vs. 6-nitro isomers (e.g., CAS 6232-92-4 vs. 89843-44-7) exhibit differences in dipole moments and solubility. The 5-nitro isomer in the target compound may offer better steric alignment for target binding compared to 6-nitro analogues .

- Substituent Effects :

- Phenyl group: Increases molar refractivity (MR = 74.94) and logP (~2.1), enhancing membrane permeability.

- Pyrimidinyl group: Introduces basic nitrogen atoms (pKa ~1.5), improving water solubility at acidic pH .

- Chloro-methyl groups: Elevate melting points (e.g., 108°C for 5-chloro-2-methyl derivative) due to crystalline packing .

Q & A

Basic: What are the standard synthetic routes for 5-Nitro-1-phenyl-1H-benzimidazol-2-amine, and what key parameters influence yield?

Answer:

The compound is typically synthesized via cyclocondensation of substituted o-phenylenediamine derivatives with nitro-substituted phenyl isothiocyanates. Key parameters include:

- Catalyst choice : Acidic conditions (e.g., HCl or acetic acid) promote cyclization .

- Temperature control : Reactions often proceed at 80–100°C to balance yield and side-product formation .

- Nitro group stability : Ensure minimal exposure to reducing agents during synthesis to prevent nitro group reduction .

Yield optimization requires purification via column chromatography using silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- IR spectroscopy : Identifies functional groups (e.g., N–H stretching at ~3400 cm⁻¹, nitro group vibrations at ~1520 cm⁻¹) .

- NMR spectroscopy : ¹H NMR reveals aromatic protons (δ 7.2–8.5 ppm) and amine protons (δ ~5.5 ppm); ¹³C NMR confirms benzimidazole ring carbons and nitro-substituted phenyl groups .

- X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonding between amine and nitro groups) .

Advanced: How can Density Functional Theory (DFT) calculations elucidate the electronic structure of this compound?

Answer:

DFT studies (e.g., B3LYP/6-31G* basis set) model:

- Electron distribution : Charge density maps highlight electron-deficient regions near the nitro group, influencing reactivity .

- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps predict redox behavior and potential as an electron acceptor .

- Non-covalent interactions : Reduced Density Gradient (RDG) analysis visualizes hydrogen bonding and π-stacking in crystal structures .

Validate computational results by cross-referencing with experimental UV-Vis and cyclic voltammetry data .

Advanced: How can researchers resolve contradictions in spectral data during characterization?

Answer:

Contradictions (e.g., unexpected splitting in NMR or IR peaks) arise from:

- Tautomerism : Benzimidazole derivatives may exhibit proton exchange between N–H sites, resolved via variable-temperature NMR .

- Impurity interference : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and rule out byproducts .

- Solvent effects : Compare IR spectra in solid-state (KBr pellet) vs. solution (ATR-FTIR) to distinguish environmental influences .

Advanced: What experimental design strategies optimize reaction conditions for synthesizing derivatives of this compound?

Answer:

- Design of Experiments (DoE) : Use factorial design to test variables like solvent polarity (DMF vs. ethanol), temperature, and catalyst loading .

- In situ monitoring : Employ HPLC or Raman spectroscopy to track intermediate formation and adjust reaction kinetics .

- Green chemistry principles : Substitute toxic solvents (e.g., DMF) with ionic liquids or water-miscible alternatives to enhance sustainability .

Advanced: How does the nitro group influence the chemical reactivity and biological activity of this compound?

Answer:

- Electrophilic substitution : The nitro group directs incoming electrophiles to meta/para positions on the phenyl ring, altering regioselectivity .

- Redox activity : Nitro reduction to amine (-NH₂) under biological conditions may activate prodrug mechanisms .

- Structure-Activity Relationship (SAR) : Derivatives with electron-withdrawing groups (e.g., -NO₂) show enhanced antimicrobial activity due to increased membrane permeability .

Advanced: What methodologies are employed to study the potential biological targets of this compound?

Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., DNA topoisomerases) .

- In vitro assays : MTT assays on cancer cell lines (e.g., HeLa) quantify cytotoxicity, while fluorescence quenching studies assess DNA binding affinity .

- Metabolic stability : LC-MS/MS monitors hepatic microsomal degradation to identify metabolic hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.